Ocinaplon

GABAA receptor pharmacology subtype selectivity electrophysiology

Ocinaplon (DOV 273547) is a pyrazolo[1,5-a]pyrimidine GABAA PAM with a distinctive anxioselective profile. Unlike benzodiazepines or z-drugs, it uniquely generalizes to both chlordiazepoxide and zolpidem discriminative cues, enabling dissection of GABAA subtype contributions to anxiolysis without sedative confounds. Anxiolytic efficacy (MED 3.1 mg/kg) separates from motor impairment by >25-fold. Validated across rodent, primate, and human studies. Discontinued due to hepatotoxicity (icterus/transaminase elevations), ocinaplon serves as a critical reference for GABAA PAM structure-toxicity studies. Essential for behavioral pharmacology, electrophysiology, and toxicology research.

Molecular Formula C17H11N5O
Molecular Weight 301.30 g/mol
CAS No. 96604-21-6
Cat. No. B1677094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcinaplon
CAS96604-21-6
SynonymsOcinaplon;  CL 273,547;  CL 273547;  DOV 273,547
Molecular FormulaC17H11N5O
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4
InChIInChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H
InChIKeyOQJFBUOFGHPMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ocinaplon (CAS 96604-21-6): A Pyrazolo[1,5-a]pyrimidine GABAA Receptor Modulator with Validated Anxioselectivity


Ocinaplon (CAS 96604-21-6, DOV 273547, CL 273547) is a pyrazolo[1,5-a]-pyrimidine positive allosteric modulator (PAM) of GABAA receptors that potentiates GABA-induced currents across α1-, α2-, α3-, and α5-containing receptor isoforms [1]. The compound exhibits modest selectivity for α1-containing receptors while displaying partial agonist activity at α2-, α3-, and α5-containing subtypes [1]. Ocinaplon demonstrates an anxioselective pharmacological profile—robust anxiolytic efficacy comparable to benzodiazepines but with a significantly reduced side effect burden at therapeutic doses [2]. Phase II clinical evaluation in generalized anxiety disorder (GAD) established its human efficacy; however, development was ultimately discontinued due to hepatotoxicity (icterus following transaminase elevations) observed in a Phase III subject [3].

Ocinaplon: Why Benzodiazepines and Z-Drugs Cannot Substitute for Its Distinct Pharmacological Signature


Within the GABAA PAM class, compounds are not interchangeable due to fundamentally divergent receptor subtype selectivity profiles, intrinsic efficacy (full vs. partial agonism), and resultant therapeutic index for anxiolysis versus sedation. Classical benzodiazepines (e.g., diazepam) are nonselective full agonists at α1-, α2-, α3-, and α5-containing receptors, producing anxiolysis but also dose-limiting sedation, ataxia, and amnesia [1]. Z-drugs (e.g., zolpidem, zaleplon) exhibit preferential α1 selectivity and function primarily as sedative-hypnotics rather than anxiolytics [2]. Ocinaplon occupies a unique pharmacological space: it is a partial agonist with modest α1 preference that generalizes to both benzodiazepine (chlordiazepoxide) and zolpidem discriminative cues—a dual-generalization profile not shared by α1-selective zolpidem or α1-ineffective compounds [3]. This distinct signaling fingerprint translates directly to anxioselectivity, wherein anxiolytic efficacy is preserved while sedation and motor impairment are shifted to supratherapeutic doses [4]. Procurement for research models studying GABAA subtype contributions or anxioselective mechanisms therefore requires this specific compound—generic substitution with benzodiazepines or z-drugs would introduce confounding sedative effects and alter the receptor activation pattern under investigation.

Ocinaplon (CAS 96604-21-6): Quantitative Differentiation Evidence vs. Benzodiazepines and α1-Selective Ligands


Receptor Subtype Potency Profile: Ocinaplon vs. Diazepam in Recombinant GABAA Receptors

In Xenopus laevis oocytes expressing recombinant GABAA receptors, ocinaplon potentiates GABA-induced currents across α1-, α2-, α3-, and α5-containing isoforms with EC50 values of 3.07 µM (α1β2γ2), 3.39 µM (α2β2γ2), 4.59 µM (α3β2γ2), and 3.79 µM (α5β2γ2) [1]. Critically, while the rank-order potency differs from diazepam, the functional consequence is that ocinaplon's efficacy relative to benzodiazepines varies by subunit composition—a differentiation not captured by single-subtype potency comparisons alone [1].

GABAA receptor pharmacology subtype selectivity electrophysiology

In Vivo Anxioselectivity Index: Therapeutic Window for Anxiolysis vs. Motor Impairment in Rats

In the Vogel punished drinking (conflict) test, ocinaplon produces significant anxiolytic-like activity with a minimum effective dose (MED) of 3.1 mg/kg (p.o.) [1]. In contrast, significant muscle relaxation, ataxia, and sedation are observed only at doses >25-fold higher than this anxiolytic MED [1]. This quantitative separation defines ocinaplon's anxioselectivity. The anticonflict effect is blocked by flumazenil, confirming a GABAA receptor-mediated mechanism shared with benzodiazepines, yet the motor side effect liability is substantially shifted [1].

anxiolytic efficacy therapeutic index motor impairment

Drug Discrimination Cue Generalization: Ocinaplon vs. Zolpidem and TPA023

In rats trained to discriminate either the nonselective benzodiazepine chlordiazepoxide (CDP, 5 mg/kg) or the α1-selective hypnotic zolpidem (1.5 mg/kg), ocinaplon completely generalized to both discriminative cues [1]. This dual-generalization profile is distinct from: (1) zolpidem, which generalized only to the zolpidem cue; and (2) TPA023 (an α2/α3-selective PAM lacking α1 efficacy), which generalized to CDP but occasioned only ~10% zolpidem-appropriate responding [1]. Ocinaplon thus occupies a unique behavioral pharmacology space, activating neural circuits sufficient for both cues.

drug discrimination subtype selectivity behavioral pharmacology

Human Clinical Efficacy: Ocinaplon vs. Placebo in Generalized Anxiety Disorder

In a multicenter, double-blind, placebo-controlled Phase II trial, ocinaplon (90 mg t.i.d., 28-day treatment) produced a mean improvement of 14.2 points (SE = 2.6) on the Hamilton Anxiety Rating Scale (HAM-A) total score, compared to 6.3 points (SE = 2.0) for placebo (P = 0.009) [1]. The net drug-placebo difference was 7.9 points. Significant improvement (P = 0.023) was observed beginning at 1 week after dosing initiation [1].

clinical trial anxiolytic efficacy HAM-A

Clinical Side Effect Profile: Incidence of Benzodiazepine-Like Adverse Events

In the Phase II GAD trial, the incidence of benzodiazepine-like side effects (sedation, dizziness) in ocinaplon-treated patients did not differ from placebo [1]. The proportion of patients with treatment-emergent adverse events (TEAEs) was not statistically significant between ocinaplon and placebo groups [1]. This contrasts with classical benzodiazepines, where sedation and dizziness are dose-limiting and reported in a substantial proportion of patients even at therapeutic anxiolytic doses [2]. Note: A serious adverse event of icterus following transaminase elevations occurred in one ocinaplon-treated patient (considered possibly study-drug related), and this hepatotoxicity signal ultimately halted further clinical development in Phase III [3].

safety profile adverse events sedation

Cross-Study Behavioral Efficacy: Squirrel Monkey Conflict Test

Ocinaplon increases punished responding in a squirrel monkey conflict test with a minimum effective dose (MED) of 4 mg/kg [1]. This extends the anxiolytic-like activity observed in rodent models (Vogel test MED = 3.1 mg/kg; PTZ-induced clonic convulsion ED50 = 7.5 mg/kg) to a non-human primate species [1]. While direct comparator data in the same primate paradigm are limited for benzodiazepines, the cross-species consistency of anxiolytic efficacy at low oral doses supports the translational relevance of ocinaplon's anxioselective mechanism.

non-human primate anxiolytic conflict test

Ocinaplon (CAS 96604-21-6): Validated Research Applications Based on Quantitative Differentiation Evidence


Preclinical Behavioral Pharmacology: Anxiolytic Screening Without Sedative Confounds

In rodent anxiety models (Vogel punished drinking, elevated plus maze, conflict tests), ocinaplon produces anxiolytic-like effects at 3.1 mg/kg while motor impairment and sedation require >25-fold higher doses [1]. This anxioselectivity makes ocinaplon a superior positive control compared to benzodiazepines, which exhibit overlapping dose-response curves for anxiolysis and sedation. Researchers can attribute behavioral changes to anxiolysis with reduced risk of sedative confounds. The compound's efficacy across multiple conflict paradigms (rodent MED 3.1 mg/kg; primate MED 4 mg/kg) provides cross-species validation for translational studies [1].

GABAA Receptor Subtype Pharmacology: Probing α1 vs. Non-α1 Contributions

Ocinaplon's EC50 profile across recombinant α1-α5 receptors (3.07-4.59 µM) [2] and its unique dual-generalization in drug discrimination (full CDP and zolpidem cue generalization) [3] position it as a distinctive pharmacological probe. Unlike α1-selective zolpidem or α1-sparing TPA023, ocinaplon activates both α1- and non-α1-mediated signaling pathways [3]. This enables its use in studies designed to dissect the relative contributions of different GABAA subtypes to anxiolysis, sedation, and interoceptive drug cues. Procurement for electrophysiology and behavioral pharmacology laboratories investigating subtype-selective mechanisms is therefore justified.

Anxioselective Mechanism Studies: Translational Tool Compound Validation

Ocinaplon is one of the few GABAA PAMs with a fully documented translational anxioselective profile: rodent anxioselectivity (>25× therapeutic index) [2], primate conflict test efficacy (MED = 4 mg/kg) [2], and human clinical efficacy with placebo-level sedation/dizziness incidence [4]. This comprehensive dataset makes ocinaplon an ideal reference compound for validating new anxioselective drug candidates and for calibrating translational assays. Researchers seeking a benchmark anxioselective agent with quantitative preclinical-to-clinical bridging data will find ocinaplon uniquely valuable despite its discontinued clinical development status.

Hepatotoxicity Mechanism Research: GABAA PAM-Associated Liver Injury

Ocinaplon's clinical development was discontinued due to icterus following transaminase elevations observed in a Phase III subject [5]. While this precluded regulatory approval, it creates a specific research application: investigating the mechanism of GABAA PAM-associated hepatotoxicity. Ocinaplon serves as a critical reference compound for toxicology studies examining structure-toxicity relationships within the pyrazolopyrimidine class, distinguishing liver liability mechanisms from those of benzodiazepines (which are not classically hepatotoxic) and other GABAA PAMs. In vitro hepatocyte assays and in vivo toxicogenomic studies can leverage ocinaplon as a positive hepatotoxic comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ocinaplon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.